molecular formula C5H6ClN3 B183561 6-Chloro-N-methylpyrimidin-4-amine CAS No. 65766-32-7

6-Chloro-N-methylpyrimidin-4-amine

Katalognummer B183561
CAS-Nummer: 65766-32-7
Molekulargewicht: 143.57 g/mol
InChI-Schlüssel: WZVLJUBTIWFTIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-N-methylpyrimidin-4-amine is a chemical compound with the molecular formula C5H6ClN3 . It appears as a solid form .


Molecular Structure Analysis

The molecular structure of 6-Chloro-N-methylpyrimidin-4-amine is characterized by a monoclinic crystal system with the space group P 2 1 / c. The unit cell parameters are a = 3.8335 (2) Å, b = 11.1158 (7) Å, c = 15.4294 (7) Å, β = 94.901 (5)°, and V = 655.07 (6) Å 3 .


Physical And Chemical Properties Analysis

6-Chloro-N-methylpyrimidin-4-amine has a molecular weight of 143.57 g/mol . It has a melting point of 138-142°C and a predicted boiling point of 279.7±20.0 °C . The compound has a density of 1.338±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Application Summary

The compound “6-Chloro-N-methylpyrimidin-4-amine” has been studied for its crystal structure . This research is significant as understanding the crystal structure of a compound can provide insights into its physical and chemical properties.

Method of Application

The crystal structure of “6-Chloro-N-methylpyrimidin-4-amine” was determined using X-ray diffraction . The data were collected on a Rigaku Saturn 724 CCD diffractometer at a temperature of 293 K . All hydrogen atoms were added using the corresponding AFIX options of the SHELX system .

Results and Outcomes

The study revealed that the compound forms a monoclinic crystal structure with the space group P 2 1 / c . The asymmetric unit of the title crystal structure is shown in the figure . The bond length of H3⋯N1 is 2.15 Å, typical for weak NH⋯N hydrogen bond . There is no C—H⋯Cl hydrogen bond due to weak π - π stacking interactions and the steric hindrance of –CH3 .

Safety And Hazards

The compound is classified as an irritant . It’s recommended to handle it with appropriate protective equipment and to avoid skin and eye contact .

Eigenschaften

IUPAC Name

6-chloro-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-7-5-2-4(6)8-3-9-5/h2-3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVLJUBTIWFTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60309324
Record name 6-Chloro-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-methylpyrimidin-4-amine

CAS RN

65766-32-7
Record name 65766-32-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211762
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-6-(METHYLAMINO)PYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4,6-dichloro-pyrimidine (7.45 g, 50 mmol) in iPrOH (50 mL) was added a solution of methyl amine in THF (2M, 30 mL, 60 mmol) at room temperature. The resulting mixture was stirred for 18 hours. The mixture was concentrated and the residue was purified by flash chromatography on silica eluting with DCM:EtOAc=6:1-1:1 to obtain the title compound (4.4 g, yield: 62%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 2.96 (d, 3H), 5.22-5.36 (bs, 1H), 6.35 (s, 1H), 8.35 (s, 11H); MS (ESI): 144 [M+H]+.
Quantity
7.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

Synthesis routes and methods II

Procedure details

A mixture of 4,6-dichloro-pyrimidine(3.53 g, 23.7 mmol) and methylamine (33 wt % in ethanol, 10 ml, 80 mmol) in ethanol is kept stirring overnight at room temperature. The reaction mixture is concentrated, triturated with water and filtered. The crude product is washed with water, a small amount of ethanol and ethyl ether sequentially, and air-dried to give (6-Chloro-pyrimidin-4-yl)-methyl-amine as white powder: 1H NMR 400 MHz (d6-DMSO) δ 8.36-8.16 (m, 1H), 7.69 (s, 1H), 6.50 (s, 1H), 2.90-2.68 (m, 3H); MS m/z 144.00 (M+1).
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

This material was prepared by a modified procedure published in the literature (J. Appl. Chem. 1955, 5, 358): To a suspension of commercially available 4,6-dichloropyrimidine (20 g, 131.6 mmol, 1.0 eq.) in isopropanol (60 ml) is added 33% methylamine in ethanol (40.1 ml, 328.9 mmol, 2.5 eq.) at such a rate that the internal temperature does not rise above 50° C. After completion of the addition the reaction mixture was stirred for 1 h at room temperature. Then, water (50 ml) is added and the suspension formed is chilled in an ice bath to 5° C. The precipitated product is filtered off, washed with cold isopropanol/water 2:1 (45 ml) and water. The collected material is vacuum dried over night at 45° C. to afford the title compound as colorless powder: tR=3.57 min (purity: >99%, gradient A), ESI-MS: 144.3/146.2 [MH]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To an ice-bath cooled solution of 4,6-dichloropyrimidine (3 g, 20 mmol) in THF (5 mL), NEt3 (5.6 mL, 40 mmol) was added followed by slow addition of N-methylamine (2 M in THF, 10 mL, 20 mmol). The mixture was warmed to RT and stirred overnight. The mixture was concentrated in-vacuo, the residue suspended in Et2O and solid collected to give the title compound as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-N-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-N-methylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-Chloro-N-methylpyrimidin-4-amine
Reactant of Route 4
6-Chloro-N-methylpyrimidin-4-amine
Reactant of Route 5
6-Chloro-N-methylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-Chloro-N-methylpyrimidin-4-amine

Citations

For This Compound
98
Citations
D Li, T Wang, L Geng - Zeitschrift für Kristallographie-New Crystal …, 2018 - degruyter.com
Crystal structure of 6-chloro-N-methylpyrimidin-4-amine, C5H6ClN3 … Crystal structure of 6-chloro-N-methylpyrimidin-4-amine, C 5 H 6 ClN 3 … Crystal structure of 6-chloro-N-methylpyrimidin-4-amine, C 5 H 6 ClN 3 …
Number of citations: 3 www.degruyter.com
S Mathieu, SN Gradl, L Ren, Z Wen… - Journal of Medicinal …, 2012 - ACS Publications
… The mixture was then heated at 80 C for 1 h, and 6-chloro-N-methylpyrimidin-4-amine (674 mg, 4.70 mmol) was added. After stirring at 80 C overnight, the reaction mixture was diluted …
Number of citations: 54 pubs.acs.org
V Prieur, N Heindler, J Rubio-Martinez, G Guillaumet… - Tetrahedron, 2015 - Elsevier
A novel, general, and efficient one-pot sequential reaction toward a variety of 4-aminated-6-arylpyrrolo[2,3-d]pyrimidines from 5-alkynylpyrimidines has been developed. Microwave-…
Number of citations: 19 www.sciencedirect.com
RY Baiazitov, N Sydorenko, H Ren… - The Journal of Organic …, 2017 - ACS Publications
… Use of 6-chloro-N-methylpyrimidin-4-amine and ammonium hydroxide quench may provide the N(6)-Me analog of 4a. When 5-H was used for the reaction and NH2Me used for the …
Number of citations: 5 pubs.acs.org
J Xiao, K Wang, Q Chen, XQ Zhang… - … für Kristallographie-New …, 2018 - degruyter.com
Crystal structure of N2,N4-dibutyl-6-chloro-N2,N4-bis(1,2,2,6,6-pentamethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine, C31H58ClN7 – Important intermediate of Chimassorb 119 …
Number of citations: 2 www.degruyter.com
V Prieur, J Rubio‐Martínez… - European Journal of …, 2014 - Wiley Online Library
… 6-Chloro-N-methylpyrimidin-4-amine (2): To a solution of 4,6-dichloropyrimidine (1; 200 mg, 1.34 mmol) in 2-propanol (1.3 mL), triethylamine (0.22 mL, 1.61 mmol) and MeNH 2 ·HCl (…
MP Huestis, D Dela Cruz, AG DiPasquale… - Journal of Medicinal …, 2021 - ACS Publications
… Into a vial were weighed 6-chloro-N-methylpyrimidin-4-amine (310 mg, 2.16 mmol), 2-aminopyridine-3-boronic acid pinacol ester (485 mg, 2.16 mmol), chloro(2-dicyclohexylphosphino-…
Number of citations: 14 pubs.acs.org
V Jakubkienė, I Čikotienė - Tetrahedron, 2012 - Elsevier
… 6-chloro-N-methylpyrimidin-4-amine 2a was unreactive toward classical nitration conditions (mixture of concd H 2 SO 4 and HNO 3 ), on the other hand N-benzyl-6-chloropyrimidin-4-…
Number of citations: 3 www.sciencedirect.com
A Dolbois, RK Bedi, E Bochenkova… - Journal of medicinal …, 2021 - ACS Publications
… The latter underwent either S N Ar with 6-chloro-N-methylpyrimidin-4-amine to afford the desired compounds 3 and 4 or S N Ar with 4,6-dichloro-pyrimidine followed by a second S N Ar …
Number of citations: 39 pubs.acs.org
JY Zhang, WJ Xue, M Wang, W Li, R Dong… - Chemistry & …, 2021 - Wiley Online Library
Abnormalities in the FGFRs signaling pathway and VEGFR2 amplification often occur in a variety of tumors, and they synergistically promote tumor angiogenesis. Studies have shown …
Number of citations: 4 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.